molecular formula C18H14BrN7O2 B11108893 4-bromo-2-[(E)-(2-{6-[(2-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol

4-bromo-2-[(E)-(2-{6-[(2-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11108893
M. Wt: 440.3 g/mol
InChI Key: NRNMGTKNBQKUKI-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-BROMO-2-HYDROXYBENZALDEHYDE 1-[6-(2-TOLUIDINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE: is a complex organic compound that combines the structural features of benzaldehyde, oxadiazole, and hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-[6-(2-TOLUIDINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE typically involves multiple steps. The starting material, 5-bromo-2-hydroxybenzaldehyde, is reacted with 6-(2-toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazine-5-yl hydrazine under controlled conditions to form the desired hydrazone derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and precise control of reaction conditions to ensure the desired product yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: In biological research, it may be used to study enzyme interactions and as a probe for investigating biochemical pathways.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-[6-(2-TOLUIDINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

  • 5-Bromo-2-hydroxybenzaldehyde
  • 2-Hydroxy-5-bromobenzaldehyde
  • 6-(2-Toluidino)[1,2,5]oxadiazolo[3,4-b]pyrazine-5-yl hydrazine

Uniqueness: The uniqueness of 5-BROMO-2-HYDROXYBENZALDEHYDE 1-[6-(2-TOLUIDINO)[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]HYDRAZONE lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H14BrN7O2

Molecular Weight

440.3 g/mol

IUPAC Name

4-bromo-2-[(E)-[[6-(2-methylanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C18H14BrN7O2/c1-10-4-2-3-5-13(10)21-15-16(23-18-17(22-15)25-28-26-18)24-20-9-11-8-12(19)6-7-14(11)27/h2-9,27H,1H3,(H,21,22,25)(H,23,24,26)/b20-9+

InChI Key

NRNMGTKNBQKUKI-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC=CC=C1NC2=NC3=NON=C3N=C2N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

CC1=CC=CC=C1NC2=NC3=NON=C3N=C2NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.